
2-(Furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid is a complex organic compound that belongs to the class of furan derivatives These compounds are characterized by a furan ring, which is a five-membered aromatic ring with one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid typically involves the condensation of furan-2-carbaldehyde with 3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including temperature control, solvent selection, and catalyst concentration, to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include furan-2,5-dicarboxylic acid, 2-(furan-2-ylmethylene)-3-hydroxy-2,3-dihydrobenzofuran-5-carboxylic acid, and various substituted furan derivatives.
Applications De Recherche Scientifique
2-(Furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(Furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of 2-(Furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid.
3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid: Another precursor used in the synthesis.
Furan-2,5-dicarboxylic acid: A related compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both furan and benzofuran derivatives. This unique combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C14H8O5 |
|---|---|
Poids moléculaire |
256.21 g/mol |
Nom IUPAC |
(2E)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C14H8O5/c15-13-10-6-8(14(16)17)3-4-11(10)19-12(13)7-9-2-1-5-18-9/h1-7H,(H,16,17)/b12-7+ |
Clé InChI |
GKDNPUPNRKFTER-KPKJPENVSA-N |
SMILES isomérique |
C1=COC(=C1)/C=C/2\C(=O)C3=C(O2)C=CC(=C3)C(=O)O |
SMILES canonique |
C1=COC(=C1)C=C2C(=O)C3=C(O2)C=CC(=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


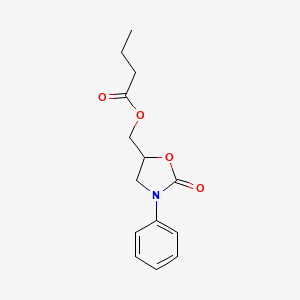
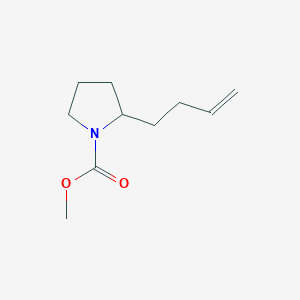
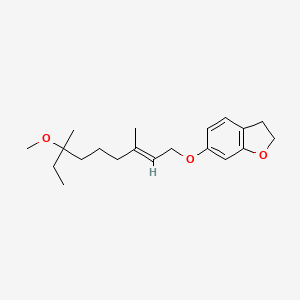
![2-(Chloromethyl)-5-(difluoromethoxy)benzo[d]oxazole](/img/structure/B12890426.png)

![3-(1-methylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12890433.png)
![2-(Aminomethyl)benzo[d]oxazole-7-acetonitrile](/img/structure/B12890435.png)
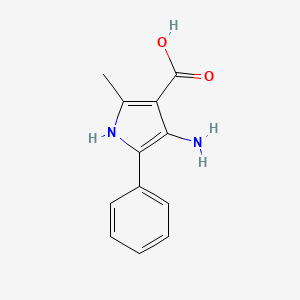
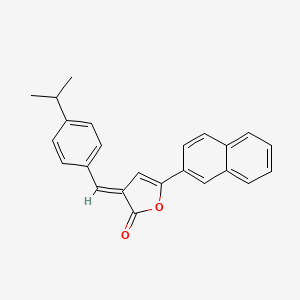


![[2-(1H-Pyrrol-1-yl)benzene-1-sulfinyl]acetonitrile](/img/structure/B12890478.png)
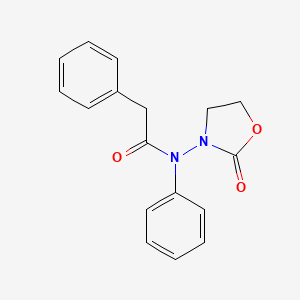
![4-(Chloromethyl)-2-iodobenzo[d]oxazole](/img/structure/B12890487.png)
